UV Absorption Maxima Shift in Homologs
2-Benzoylcyclopentan-1-one exhibits distinct UV absorption maxima for its keto and enol tautomeric forms compared to its six-membered (cyclohexanone) and seven-membered (cycloheptanone) homologs, as systematically documented by Eistert et al. in 1961 [1]. The cyclopentanone derivative shows a bathochromic shift in its enol form UV maximum relative to the larger ring analogs, a difference attributable to ring-strain effects on conjugation geometry [1]. This spectral differentiation provides a direct spectroscopic handle for identity verification and purity assessment that is not interchangeable with homolog spectra.
| Evidence Dimension | UV absorption maximum of enol tautomer |
|---|---|
| Target Compound Data | λmax = 285 nm (enol form, in ethanol) |
| Comparator Or Baseline | 2-Benzoylcyclohexanone: λmax = 280 nm (enol form, in ethanol); 2-Benzoylcycloheptanone: λmax = 278 nm (enol form, in ethanol) |
| Quantified Difference | Δλmax = +5 nm vs. cyclohexanone; Δλmax = +7 nm vs. cycloheptanone |
| Conditions | UV spectroscopy in ethanol solvent at room temperature |
Why This Matters
This spectral shift enables unambiguous compound identity verification by UV spectroscopy, preventing misidentification with commercially available homologs and ensuring lot-to-lot analytical consistency for regulated synthetic workflows.
- [1] Eistert B, Reiss W, Wurzler H. Versuche mit α-Benzoyl-ketonen. Justus Liebigs Annalen der Chemie. 1961;650(1):133-156. doi:10.1002/jlac.19616500112 View Source
